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Abstract

This technical guide provides a comprehensive overview of the early-stage safety and
toxicology profile of Fekap, a selective, non-hormonal neurokinin 3 (NK3) receptor antagonist.
Data presented herein is a synthesis of findings from preclinical toxicology studies and Phase |
and Il clinical trials. This document details the mechanism of action, summarizes quantitative
safety data in structured tables, outlines detailed experimental protocols for key preclinical and
clinical studies, and provides visualizations of the relevant signaling pathway and experimental
workflows. The information is intended to guide further research and development of Fekap
and similar compounds. For the purposes of this guide, "Fekap" will be represented by the data
available for the NK3 receptor antagonist, fezolinetant.

Introduction

Fekap is a novel therapeutic agent that functions by antagonizing the neurokinin 3 (NK3)
receptor. The NK3 receptor is a key component of a neural pathway in the hypothalamus that
regulates body temperature. During menopause, a decrease in estrogen levels leads to an
overactivity of this pathway, resulting in vasomotor symptoms (VMS) such as hot flashes and
night sweats. By blocking the NK3 receptor, Fekap helps to restore the normal balance of this
thermoregulatory center.[1][2] This guide focuses on the foundational safety and toxicology
data gathered during the initial phases of its development.
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Mechanism of Action

Fekap is a selective antagonist of the neurokinin 3 receptor (NK3R), which is a G-protein
coupled receptor (GPCR). The endogenous ligand for NK3R is neurokinin B (NKB). In the
hypothalamus, KNDy (kisspeptin/neurokinin B/dynorphin) neurons play a crucial role in
thermoregulation. These neurons are inhibited by estrogen and stimulated by NKB.[2] During
menopause, declining estrogen levels lead to increased NKB signaling, causing hyperactivity of
KNDy neurons and triggering heat dissipation mechanisms that result in VMS.[1][2] Fekap
competitively binds to the NK3R, blocking the action of NKB and thereby modulating the
activity of KNDy neurons to restore thermoregulatory balance.[2]

The NK3 receptor is coupled to the Gq alpha subunit of the G-protein complex. Upon activation
by NKB, the Gq subunit activates phospholipase C (PLC), which then cleaves
phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol
triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from
intracellular stores, and DAG activates protein kinase C (PKC). This signaling cascade
ultimately leads to the physiological response.

Signaling Pathway Diagram

Binds & Activates

Blocks

Cell Membrane

Click to download full resolution via product page
Fekap's Mechanism of Action via NK3R Blockade.

Preclinical Safety and Toxicology
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A comprehensive battery of preclinical studies was conducted to evaluate the safety profile of
Fekap, including assessments of carcinogenicity, genotoxicity, and reproductive and
developmental toxicity.

Carcinogenicity

Fekap was found not to be carcinogenic in a 2-year bioassay in female rats at doses up to 100
mg/kg/day and in a 26-week bioassay in transgenic Tg.rasH2 mice at doses up to 450
mg/kg/day.[3]

Genotoxicity

Fekap was not mutagenic in a standard battery of in vitro and in vivo genotoxicity studies.[3]

Reproductive and Developmental Toxicology

In a fertility study in female rats, Fekap did not affect fertility at doses up to 100 mg/kg/day,
although altered estrous cyclicity and reduced reproductive organ weight were observed,
consistent with its pharmacological effects.[3] In an embryo-fetal development toxicity study in
rats, embryo-lethality was observed at a dose of 100 mg/kg/day. No teratogenic findings were
observed in surviving fetuses at this dose.[3]

Quantitative Preclinical Toxicology Data
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Study Type Species Dose Levels Key Findings Reference
2-Year Up to 100 No evidence of
_ o Female Rat ) o [3]
Carcinogenicity mg/kg/day carcinogenicity.
26-Week Up to 450 No evidence of
) o Tg.rasH2 Mouse ) o [3]
Carcinogenicity mg/kg/day carcinogenicity.
Genotoxicity ] ) ) ]
In vitro & In vivo Not Applicable Not mutagenic. [3]
Battery
No effect on
fertility. Altered
estrous cycles
B Up to 100
Female Fertility Rat and reduced [3]
mg/kg/day )
reproductive
organ weight
observed.
Embryo-lethality
at 100
Embryo-Fetal 25, 50, 100
Rat mg/kg/day. No [3]
Development mg/kg/day

teratogenicity in

surviving fetuses.

Clinical Safety Profile (Early Research)

The clinical safety of Fekap has been evaluated in several Phase | and Il studies. The data
presented here are from studies involving healthy menopausal women with moderate to severe
VMS.

Phase lla Clinical Trial

A 12-week, double-blind, randomized, placebo-controlled study evaluated the safety and
efficacy of Fekap (represented by fezolinetant 90 mg twice daily).[4]

Adverse Events: Fekap was generally well-tolerated. The most common treatment-related
adverse event was gastrointestinal disorder.[4]

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.accessdata.fda.gov/drugsatfda_docs/nda/2010/022571Orig1s000PharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2010/022571Orig1s000PharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2010/022571Orig1s000PharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2010/022571Orig1s000PharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2010/022571Orig1s000PharmR.pdf
https://www.benchchem.com/product/b15617166?utm_src=pdf-body
https://www.benchchem.com/product/b15617166?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19631153/
https://www.benchchem.com/product/b15617166?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19631153/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

: itative Pl :

Adverse Event Fekap (90 mg BID)

Placebo (n=40) Reference
Category (n=40)
Any Treatment-
Emergent Adverse 19 (47.5%) 17 (42.5%) [4]
Event (TEAE)
Gastrointestinal
] 6 (15.0%) 2 (5.0%) [4]
Disorders
Nervous System
) 3 (7.5%) 4 (10.0%) [4]
Disorders
Infections and
_ 3 (7.5%) 3 (7.5%) [4]
Infestations
Serious TEAEs 0 (0%) 1 (2.5%) [4]
TEAESs leading to
2 (5.0%) 1 (2.5%) [4]

Discontinuation

Experimental Protocols
Preclinical Study Protocols (Representative)

e Objective: To assess the carcinogenic potential of Fekap when administered daily by oral
gavage for 104 weeks.

o Test System: Sprague-Dawley rats, approximately 6 weeks old at the start of the study.
Animals are housed individually in a controlled environment (temperature, humidity, light/dark
cycle) with free access to standard laboratory diet and water.

o Groups: Typically four groups of 50 male and 50 female rats: a control group (vehicle only),
and low-, mid-, and high-dose groups.

» Dose Administration: The test article is formulated in an appropriate vehicle (e.g., 1%
hydroxypropyl methylcellulose) and administered once daily via oral gavage. Dose volumes
are adjusted based on the most recent body weight.
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Observations:

(¢]

Mortality and Morbidity: Checked twice daily.
o Clinical Signs: Detailed clinical observations are performed weekly.

o Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly
thereafter.

o Ophthalmoscopy: Performed prior to study start and at termination.

o Hematology and Clinical Chemistry: Blood samples are collected at 6, 12, 18, and 24
months for analysis of a standard panel of parameters.

Pathology:

o Gross Necropsy: A full necropsy is performed on all animals. The location, size, and
appearance of all external and internal masses are recorded.

o Organ Weights: Key organs are weighed.

o Histopathology: A comprehensive list of tissues from all animals in the control and high-
dose groups is examined microscopically. All gross lesions and target organs from all dose
groups are also examined.

Objective: To evaluate the potential adverse effects of Fekap on the pregnant female and the
developing embryo and fetus during the period of organogenesis.

Test System: Time-mated female Wistar rats. The day a vaginal plug or sperm is detected is
designated as Gestation Day (GD) 0.

Groups: Typically four groups of approximately 20-25 pregnant females: a control group
(vehicle only), and low-, mid-, and high-dose groups.

Dose Administration: The test article is administered daily by oral gavage from GD 6 to 17.

Maternal Observations:
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[e]

Mortality and Morbidity: Checked twice dalily.

o

Clinical Signs: Observed daily.

[¢]

Body Weight: Recorded on GD 0, 6, and daily from GD 7 to 20.

[e]

Food Consumption: Measured for specified intervals during gestation.

e Terminal Procedures (GD 20):
o Cesarean Section: Females are euthanized on GD 20.

o Uterine Examination: The uterus is examined for the number of corpora lutea, implantation
sites, resorptions, and live and dead fetuses.

¢ Fetal Examinations:

o External Examination: All fetuses are weighed, sexed, and examined for external
malformations and variations.

o Visceral Examination: Approximately half of the fetuses in each litter are examined for soft
tissue abnormalities (e.g., using the Wilson's sectioning technique).

o Skeletal Examination: The remaining fetuses are processed and stained (e.g., with Alizarin
Red S) for skeletal examination.

Clinical Trial Protocol (Phase lla)

o Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled,
parallel-group study.

o Participant Population: Generally healthy menopausal women, aged 40 to 65 years, with a
minimum average of seven moderate to severe hot flashes per day.

» Randomization and Treatment: Participants are randomized in a 1:1 ratio to receive either
Fekap (90 mg) or a matching placebo, administered orally twice daily for 12 weeks.
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» Efficacy Assessments: The primary endpoints are the mean change from baseline in the
frequency and severity of moderate to severe VMS at weeks 4 and 12.

o Safety Assessments:

o

Adverse Events (AEs): Monitored and recorded throughout the study.

[¢]

Clinical Laboratory Tests: Hematology, serum chemistry, and urinalysis are performed at
screening and specified time points during the study.

[¢]

Vital Signs and ECGs: Measured at baseline and at regular intervals.

[¢]

Physical Examinations: Conducted at the beginning and end of the study.

Experimental Workflow Diagram
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Workflow of a Phase lla Clinical Trial for Fekap.
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Conclusion

The early research into the safety and toxicology of Fekap indicates a generally favorable
profile. Preclinical studies did not reveal any concerns regarding carcinogenicity or
mutagenicity. The observed embryo-fetal toxicity in rats occurred at high doses and is
considered an exaggerated pharmacological effect. In early clinical trials, Fekap was well-
tolerated, with a safety profile comparable to placebo. These findings support the continued
development of Fekap as a potential non-hormonal treatment for vasomotor symptoms
associated with menopause. Further long-term safety data from larger Phase Il studies will be
crucial for a complete characterization of its risk-benefit profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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